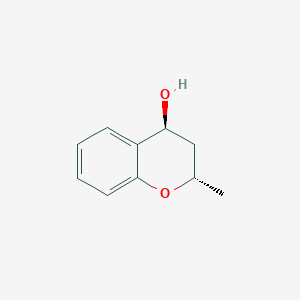
trans-2-Methyl-4-chromanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Methyl-4-chromanol: is an organic compound with the molecular formula C10H12O2. It belongs to the class of chromanols, which are bicyclic heterocycles containing a benzopyran ring system. This compound is known for its structural similarity to vitamin E derivatives and has been studied for its potential biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.
Titanocene-Catalyzed Reduction: Another method involves the titanocene-catalyzed reduction of dihydrocoumarin, which provides a high yield of the desired product.
Double Reduction of Coumarins: This method involves the double reduction of coumarins into 2-chromanols, which can then be further modified to obtain trans-2-Methyl-4-chromanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions:
Substitution: Substitution reactions, particularly at the benzylic position, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are commonly used for reduction reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for substitution reactions at the benzylic position.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of chromanol.
Substitution: Substituted chromanol derivatives.
科学的研究の応用
Chemistry: trans-2-Methyl-4-chromanol is used as an intermediate in the synthesis of various natural products and biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is structurally similar to vitamin E, which is known for its role in protecting cells from oxidative damage .
Medicine: Research has shown that this compound and its derivatives may have potential therapeutic applications due to their antioxidant and anti-inflammatory properties. These compounds are being investigated for their potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other products that benefit from its antioxidant properties .
作用機序
The mechanism of action of trans-2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes. This antioxidant activity is primarily due to the presence of the hydroxyl group on the chromanol ring, which can donate a proton to neutralize free radicals .
類似化合物との比較
α-Tocopherol: A form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct biological activities.
δ-Tocopherol: Known for its anti-inflammatory properties.
Uniqueness: trans-2-Methyl-4-chromanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other tocopherols, it has a trans configuration and a methyl group at the 2-position, which influences its reactivity and interactions with biological targets .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(2S,4S)-2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9-/m0/s1 |
InChIキー |
DWBIZQGILMWHRS-CBAPKCEASA-N |
異性体SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C2O1)O |
正規SMILES |
CC1CC(C2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)


